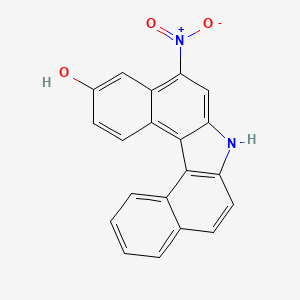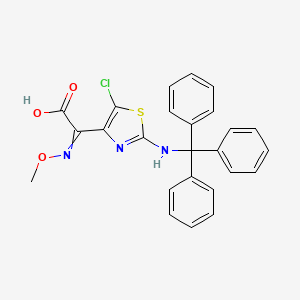![molecular formula C19H15NO4 B14249653 6,8-Dimethyl-3-[2-(4-nitrophenyl)ethenyl]-4H-1-benzopyran-4-one CAS No. 263545-80-8](/img/structure/B14249653.png)
6,8-Dimethyl-3-[2-(4-nitrophenyl)ethenyl]-4H-1-benzopyran-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dimethyl-3-[2-(4-nitrophenyl)ethenyl]-4H-1-benzopyran-4-one typically involves multi-step organic reactions. One common method involves the condensation of 4-nitrobenzaldehyde with 6,8-dimethyl-4H-1-benzopyran-4-one under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like ethanol, followed by heating to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, may be employed to minimize the environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
6,8-Dimethyl-3-[2-(4-nitrophenyl)ethenyl]-4H-1-benzopyran-4-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding quinones using oxidizing agents such as potassium permanganate.
Substitution: The benzopyran ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Nitric acid for nitration, halogens (chlorine, bromine) for halogenation.
Major Products Formed
Oxidation: Quinones.
Reduction: Amino derivatives.
Substitution: Nitro or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
6,8-Dimethyl-3-[2-(4-nitrophenyl)ethenyl]-4H-1-benzopyran-4-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 6,8-Dimethyl-3-[2-(4-nitrophenyl)ethenyl]-4H-1-benzopyran-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. For example, its potential anticancer activity may involve the inhibition of specific enzymes involved in cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Coumarin: A naturally occurring benzopyran derivative with anticoagulant properties.
Chromone: Another benzopyran derivative with various biological activities.
Flavonoids: A class of compounds with a benzopyran structure, known for their antioxidant properties.
Uniqueness
6,8-Dimethyl-3-[2-(4-nitrophenyl)ethenyl]-4H-1-benzopyran-4-one is unique due to its specific structural features, such as the presence of the nitrophenyl group and the dimethyl substitutions
Eigenschaften
CAS-Nummer |
263545-80-8 |
|---|---|
Molekularformel |
C19H15NO4 |
Molekulargewicht |
321.3 g/mol |
IUPAC-Name |
6,8-dimethyl-3-[2-(4-nitrophenyl)ethenyl]chromen-4-one |
InChI |
InChI=1S/C19H15NO4/c1-12-9-13(2)19-17(10-12)18(21)15(11-24-19)6-3-14-4-7-16(8-5-14)20(22)23/h3-11H,1-2H3 |
InChI-Schlüssel |
SSLPPRAAZGHRTL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C2C(=C1)C(=O)C(=CO2)C=CC3=CC=C(C=C3)[N+](=O)[O-])C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


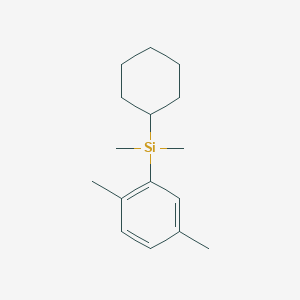
![5-thia-1,10-diazatricyclo[6.3.0.02,6]undeca-2,6,8,10-tetraene](/img/structure/B14249576.png)
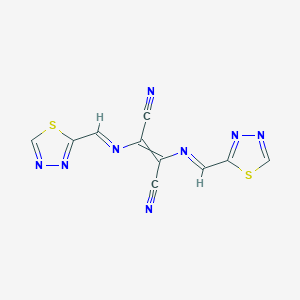
![4-({Hydroxy[(naphthalen-1-yl)oxy]phosphoryl}oxy)butanoic acid](/img/structure/B14249584.png)
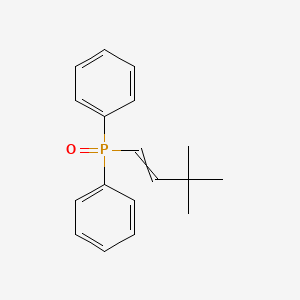
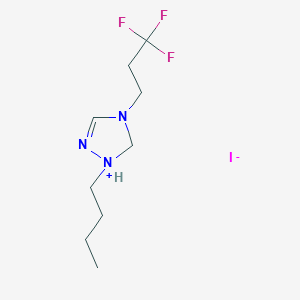
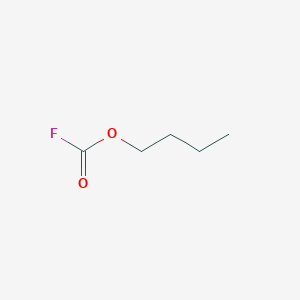
![1-Butyl-4-[(4-isothiocyanatophenyl)ethynyl]benzene](/img/structure/B14249618.png)
![1-[(11-Bromoundecyl)sulfanyl]dodecane](/img/structure/B14249621.png)
![6-[(1,4,7,10,13,16-Hexaoxacyclooctadecan-2-yl)methoxy]hexane-1-thiol](/img/structure/B14249622.png)


